4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine
Description
Properties
Molecular Formula |
C16H25N3O |
|---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
4-[3-(1-ethylpiperidin-2-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C16H25N3O/c1-2-18-9-4-3-7-15(18)14-6-5-8-17-16(14)19-10-12-20-13-11-19/h5-6,8,15H,2-4,7,9-13H2,1H3 |
InChI Key |
IWONFYSGKVFFII-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=C(N=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
-
Chlorination of Pyridine Core :
-
Morpholine Introduction :
Key Data
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | POCl₃, 100°C, 12h | Chloropyridine | 85% |
| 2 | Morpholine, DMF, 120°C | Target compound | 75% |
Advantages : High selectivity for the 2-position of pyridine.
Limitations : POCl₃ requires careful handling due to toxicity.
Method 2: Buchwald-Hartwig Amination
Reaction Pathway
Key Data
| Catalyst | Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 110 | 68% |
Advantages : Tolerates electron-rich morpholine nucleophiles.
Limitations : Palladium catalysts increase cost.
Method 3: Reductive Amination and Cyclization
Reaction Pathway
-
Ethylpiperidine Synthesis :
-
Pyridine-Morpholine Assembly :
-
Final Coupling :
Key Data
| Step | Key Reagents | Yield |
|---|---|---|
| 1 | NaBH₄, EtBr | 82% |
| 2 | Y(OTf)₃, toluene | 65% |
| 3 | Pd/C, H₂ | 70% |
Advantages : Avoids harsh halogenation steps.
Limitations : Multi-step purification required.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Yield | 64% | 58% | 60% |
| Cost Efficiency | Moderate | Low | High |
| Scalability | High | Moderate | High |
| Key Advantage | Simplicity | Selectivity | Mild Conditions |
Critical Insight : Method 1 is preferred for industrial-scale synthesis due to fewer steps and higher reproducibility.
Challenges and Optimization Strategies
-
Regioselectivity : Competing reactions at pyridine C-2 vs. C-4 positions are mitigated using bulky bases (e.g., DIPEA).
-
Purification : Gradient column chromatography (PE:EA 10:1 to 1:1) resolves morpholine and ethylpiperidine byproducts.
-
Catalyst Recycling : Pd(dppf)Cl₂ can be recovered via precipitation with hexane .
Chemical Reactions Analysis
Types of Reactions
4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced piperidine derivatives .
Scientific Research Applications
Pharmacological Applications
The compound's structural features indicate potential interactions with various biological targets, particularly in the central nervous system (CNS). Research into morpholine derivatives has highlighted their role in enhancing drug potency for CNS-related therapies. The following are key pharmacological applications:
- CNS Disorders : Compounds similar to 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine have been studied for their efficacy in treating conditions such as anxiety, depression, and schizophrenia due to their ability to modulate neurotransmitter systems.
- Anticancer Activity : Morpholine derivatives have shown promise in anticancer research, with studies indicating that they can inhibit tumor growth by targeting specific cancer pathways. The unique combination of functional groups in 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine may enhance its anticancer properties compared to simpler analogs.
Synthetic Pathways and Methodologies
The synthesis of 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine can be achieved through several methodologies. Common synthetic routes include:
- Alkylation Reactions : The introduction of the ethylpiperidine moiety can be accomplished through alkylation of the morpholine ring with appropriate alkyl halides.
- Pyridine Derivatization : The pyridine component can be synthesized or modified using standard heterocyclic chemistry techniques, allowing for the incorporation of various substituents that may enhance biological activity.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine. Key insights from SAR studies include:
| Structural Feature | Impact on Activity |
|---|---|
| Morpholine Ring | Enhances solubility and receptor binding affinity |
| Ethylpiperidine Moiety | Increases CNS penetration and selectivity |
| Pyridine Substituents | Modulate biological activity through electronic effects |
Research indicates that modifications to these structural components can lead to significant changes in potency and efficacy against targeted diseases .
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of morpholine derivatives, providing insights into their therapeutic potential:
- A study published in Bull. Chem. Soc. Ethiop. explored novel pyrrolopyridine derivatives, demonstrating their analgesic and sedative properties, which could be relevant for developing new pain management therapies .
- Research on related compounds has shown that specific modifications can lead to enhanced activity against cancer cells, indicating that 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine may be a candidate for further exploration in oncology .
Mechanism of Action
The mechanism of action of 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Structural Similarities and Differences
Key analogs from EP 2402347 A1 include 4-morpholin-4-yl-thieno[3,2-d]pyrimidines and piperazine-containing derivatives. Below is a comparative analysis:
| Property | 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine | 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine (Patent Example) |
|---|---|---|
| Core Structure | Pyridine linked to morpholine and piperidine | Thienopyrimidine fused with morpholine |
| Heteroatoms | N (pyridine, piperidine), O (morpholine) | N (pyrimidine, piperazine), S (thiophene), O (morpholine) |
| Substituents | Ethyl group on piperidine | Methanesulfonyl and methyl groups on piperazine |
| Molecular Weight | ~335 g/mol (estimated) | ~480–520 g/mol (patent examples) |
| Polarity | Moderate (piperidine vs. sulfonamide) | High (sulfonyl groups enhance polarity) |
Functional Implications
- Bioactivity: Thienopyrimidine-morpholine hybrids in the patent are kinase inhibitors (e.g., mTOR/PI3K). The target compound’s pyridine-piperidine-morpholine architecture may target similar pathways but with altered selectivity due to steric and electronic differences .
- Synthetic Complexity: The patent employs nucleophilic substitution (e.g., reaction of bromomethyl-thienopyrimidine with piperazines) . For the target compound, analogous coupling strategies (e.g., Buchwald-Hartwig amination) might be required.
Research Findings and Inferences
- Solubility : Morpholine improves solubility, but the ethylpiperidine group may counteract this, necessitating formulation optimization.
- Metabolic Stability : Piperidine’s ethyl substitution could reduce oxidative metabolism compared to unsubstituted analogs.
- Target Engagement : The pyridine-morpholine motif is common in kinase inhibitors; however, the piperidine substituent may shift binding interactions compared to piperazine-based compounds.
Biological Activity
4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound characterized by a morpholine ring and an ethylpiperidine moiety attached to a pyridine structure. This unique combination suggests potential pharmacological applications, particularly in the central nervous system (CNS) and cancer therapies.
Chemical Structure and Properties
The molecular formula of 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine is C16H25N3O, with a molecular weight of 275.39 g/mol. The structural diversity provided by the morpholine and piperidine rings enhances its interaction with biological targets.
Pharmacological Properties
Research indicates that compounds containing morpholine and piperidine structures exhibit diverse biological activities, particularly in CNS-related applications. The following table summarizes some key findings related to the biological activity of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Pyridin-2-yl)morpholine | Morpholine with a pyridine ring | Anticancer, CNS activity |
| 3-(Piperidin-1-yl)phenol | Piperidine attached to a phenolic structure | Antimicrobial |
| 4-(1-Methylpiperidin-4-yl)pyridine | Similar piperidine-pyridine structure | Potential CNS activity |
The presence of the ethylpiperidine moiety in 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine may enhance its binding affinity to various biological targets compared to simpler analogs, potentially leading to improved therapeutic profiles.
Case Studies and Research Findings
- CNS Activity : Studies have shown that morpholine derivatives can enhance the potency of drugs targeting CNS receptors. For instance, compounds similar to 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine have demonstrated significant inhibition of neurotransmitter reuptake mechanisms, indicating potential use as antidepressants or anxiolytics.
- Anticancer Properties : In vitro studies have indicated that morpholine-containing compounds can inhibit tumor cell proliferation. For example, derivatives with similar structural motifs have been reported to exhibit IC50 values in the nanomolar range against various cancer cell lines, suggesting their potential as anticancer agents.
- Targeting EGFR : Research has highlighted the importance of targeting the epidermal growth factor receptor (EGFR) in cancer therapy. Compounds with morpholine structures have shown enhanced binding affinity and inhibitory activity against EGFR, which is crucial for tumor growth and metastasis.
The exact mechanism of action for 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine remains under investigation; however, it is hypothesized that its interaction with neurotransmitter receptors and kinases plays a significant role in its biological activity. The morpholine ring may facilitate binding through hydrogen bonding and hydrophobic interactions, enhancing its pharmacological effects.
Q & A
Q. Table 1. Common Impurities and Detection Limits
| Impurity Name | CAS Number | HPLC Retention Time (min) | Detection Limit (ppm) |
|---|---|---|---|
| 1-Hydroxy-2-(pyridin-4-yl)ethylidene bis(phosphonic acid) | 105462-25-7 | 8.2 | 50 |
| 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | 62337-66-0 | 12.5 | 100 |
Q. Table 2. Key NMR Assignments for Structural Validation
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Morpholine -OCH₂ | 3.70–3.84 | Multiplet | 2H |
| Ethylpiperidine -CH(CH₂CH₃) | 1.20 | Doublet | 6H |
| Pyridine -CH | 6.45–7.72 | Doublet/DD | 3H |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
